molecular formula C8H12ClNO2 B6279474 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride CAS No. 2763780-69-2

5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride

Cat. No. B6279474
CAS RN: 2763780-69-2
M. Wt: 189.6
InChI Key:
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Description

5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride (5-OAC) is a cyclic carbonyl chloride that has been gaining attention due to its unique properties and potential applications in the field of synthetic and medicinal chemistry. 5-OAC is a stable, non-toxic, and environmentally friendly molecule that has been found to be a useful reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 5-OAC has also been shown to have potential applications in biochemistry and physiology, as it has been found to act as an inhibitor of enzymes and transporters in the body.

Mechanism of Action

5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride is known to act as an inhibitor of enzymes and transporters in the body. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride has also been found to inhibit the activity of ABC transporters, which are responsible for the transport of various molecules across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride have not been extensively studied. However, it has been found to act as an inhibitor of enzymes and transporters in the body. As such, it has the potential to affect biochemical and physiological processes, such as the metabolism of drugs and other xenobiotics, and the transport of molecules across cell membranes.

Advantages and Limitations for Lab Experiments

5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride is a stable, non-toxic, and environmentally friendly molecule that has been found to be a useful reagent in the synthesis of various compounds. It has been found to be a reliable reagent for the synthesis of pharmaceuticals, agrochemicals, and natural products. The use of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride in lab experiments does have some limitations, however. For example, it is not soluble in water, and it can react with certain compounds in the presence of moisture.

Future Directions

The potential applications of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride are still being explored. Future research could focus on the development of new synthesis methods for 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride, as well as the development of new compounds that can be synthesized using 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride, and to investigate its potential applications in drug design and development. Finally, future research could focus on the development of new methods for the detection and quantification of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride in biological samples, as well as the development of new methods for the safe and effective delivery of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride to target tissues.

Synthesis Methods

5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride can be synthesized from a variety of starting materials, including 5-hydroxy-8-azaspiro[3.5]nonane-8-carboxylic acid and 5-chloro-8-azaspiro[3.5]nonane-8-carboxylic acid. The synthesis of 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride involves the reaction of an acid chloride with a base, such as sodium hydroxide or potassium hydroxide, in a solvent such as dichloromethane or dimethylformamide. The reaction is typically conducted at room temperature, and the resulting product is a white solid.

Scientific Research Applications

5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride has been found to be a useful reagent in the synthesis of various compounds. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. For example, 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride has been used in the synthesis of the anti-cancer drug dasatinib, the anti-inflammatory drug celecoxib, and the anti-fungal drug terbinafine. 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride has also been used in the synthesis of various agrochemicals, including the fungicides mancozeb and metalaxyl, the insecticides chlorpyrifos and diazinon, and the herbicides glyphosate and paraquat.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dioxo-1-pyrrolidineacetamide", "1,6-diaminohexane", "thionyl chloride", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "The first step involves the reaction of 2,5-dioxo-1-pyrrolidineacetamide with 1,6-diaminohexane in the presence of triethylamine and dichloromethane to form the intermediate compound.", "The intermediate compound is then treated with thionyl chloride in dichloromethane to form the corresponding acid chloride.", "The acid chloride is then reacted with sodium bicarbonate and water to form the desired product, 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride." ] }

CAS RN

2763780-69-2

Product Name

5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride

Molecular Formula

C8H12ClNO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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